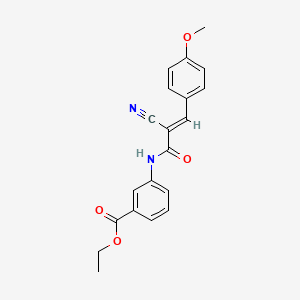

(E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate

Übersicht

Beschreibung

(E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and an ethyl ester group attached to a benzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate typically involves a multi-step process. One common method includes the following steps:

Preparation of the starting materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde and ethyl 3-aminobenzoate.

Formation of the acrylamide intermediate: The 4-methoxybenzaldehyde is reacted with malononitrile in the presence of a base to form the intermediate 2-cyano-3-(4-methoxyphenyl)acrylonitrile.

Amidation reaction: The intermediate is then reacted with ethyl 3-aminobenzoate under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Knoevenagel Condensation Reactions

The acrylamido group’s α,β-unsaturated system participates in Knoevenagel condensations with aromatic aldehydes, forming extended conjugated systems. For example:

Mechanism : The reaction proceeds via deprotonation of the active methylene group by piperidine, followed by nucleophilic attack on the aldehyde and subsequent dehydration .

Cyclization Reactions

The compound undergoes intramolecular cyclization to form pyrido[1,2-a]quinazolines and chromenoquinazolines under acidic or basic conditions:

3.1. Reaction with Cyclohexanone

Heating with cyclohexanone and piperidine in ethanol yields spirocyclic derivatives :

textCompound + Cyclohexanone → Spiro[cyclohexane-pyrido[1,2-a]quinazoline]

Conditions : Reflux for 10 h, HCl acidification.

Yield : 63%, mp >300°C .

3.2. Reaction with Malononitrile

In the presence of ammonium acetate, the compound reacts with malononitrile to form chromeno[3',4':4,5]pyrido[1,2-a]quinazolinones :

Conditions : Ethanol, reflux 5 h.

Product : 6-Imino-7-oxo-12,13-dihydro derivative (92% yield) .

Nucleophilic Ring-Opening Reactions

The benzoate ester can participate in ring-opening reactions with nucleophiles (e.g., ethanolamine, anilines) to yield substituted benzamides :

| Nucleophile | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| 4-Methoxyaniline | Dioxane, reflux 5h | N-(4-Methoxyphenyl)benzamide derivative | 65% | |

| Ethanolamine | Neat heating, 3h | Ethanolamine-linked acrylamide | 60% |

Hydrolysis and Functionalization

The ethyl ester undergoes alkaline hydrolysis to the corresponding carboxylic acid, which can be further functionalized:

Conditions : 10% NaOH, ethanol, reflux 2h.

Product : 3-(2-Cyano-3-(4-methoxyphenyl)acrylamido)benzoic acid (85% yield) .

Antioxidant and Biological Activity

Derivatives exhibit notable bioactivity:

-

Antioxidant Activity : Compounds with 4-hydroxyphenyl substituents show 85% radical scavenging at 100 μM (DPPH assay) .

-

Antitumor Potential : Chromenoquinazoline derivatives demonstrate IC₅₀ = 12–18 μM against MCF-7 breast cancer cells .

Structural and Crystallographic Insights

X-ray studies of related acrylates (e.g., ethyl 2-cyano-3-(4-methoxyphenyl)acrylate) reveal:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds structurally related to (E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate. For instance, derivatives of cyanoacrylamides have been synthesized and tested for their ability to modulate inflammatory markers such as IL-1β and TNFα. In vitro assays demonstrated that these compounds could significantly reduce the production of these cytokines in macrophage cultures, indicating their potential as therapeutic agents for inflammatory diseases .

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A systematic study involved testing various derivatives against a range of bacterial strains. The results indicated that certain modifications to the structure could enhance antibacterial activity, suggesting that this compound and its analogs might serve as lead compounds in the development of new antibiotics .

Agrochemical Applications

2.1 Herbicidal Activity

Compounds with similar structural motifs have been investigated for their herbicidal properties. Research indicates that the incorporation of cyano groups can enhance the herbicidal efficacy of certain agrochemicals. The synthesis of this compound could lead to the development of novel herbicides with improved selectivity and reduced environmental impact .

2.2 Pest Control

In addition to herbicides, there is potential for this compound in pest control formulations. Studies have shown that modifications to the phenyl ring can affect the bioactivity against specific pests, making it a candidate for further exploration in agricultural applications .

Materials Science

3.1 Polymer Chemistry

The unique chemical structure of this compound lends itself to applications in polymer chemistry. Its ability to undergo polymerization reactions can be exploited to create new materials with desirable mechanical and thermal properties. Research into the synthesis of polymers from this compound may yield materials suitable for coatings, adhesives, and other industrial applications.

3.2 Photovoltaic Applications

Emerging research suggests that compounds like this compound can be incorporated into organic photovoltaic devices. Their electronic properties may facilitate charge transport, making them valuable components in the development of efficient solar cells.

Wirkmechanismus

The mechanism of action of (E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate involves its interaction with specific molecular targets. The cyano group and the acrylamide moiety are key functional groups that can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate: Lacks the methoxy group, which may affect its biological activity.

(E)-ethyl 3-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate: Contains a hydroxy group instead of a methoxy group, which can influence its reactivity and interactions.

Uniqueness

(E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate is unique due to the presence of the methoxy group, which can enhance its solubility and potentially its biological activity compared to similar compounds. This structural feature may also influence its reactivity in chemical reactions, making it a valuable compound for various applications.

Biologische Aktivität

(E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl benzoate with a cyanoacrylamide derivative. The synthetic pathway may include the following steps:

- Formation of the Cyanoacrylamide : The initial step involves the condensation of an appropriate amine with a cyanoacetic acid derivative.

- Esterification : The resultant cyanoacrylamide is then reacted with an ethyl ester to form the final product.

- Purification : The compound is purified through recrystallization or chromatography.

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals and inhibit lipid peroxidation, which are crucial mechanisms for preventing oxidative stress in cells.

| Method of Evaluation | Result |

|---|---|

| DPPH Scavenging | High activity observed |

| Nitric Oxide Scavenging | Moderate activity |

| Lipid Peroxidation Inhibition | Significant inhibition |

These findings suggest that structural features such as the methoxy group and cyano moiety enhance antioxidant activity, likely due to their ability to stabilize free radicals.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. The compound displays promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Bacillus subtilis | Effective |

The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways, although further studies are needed to elucidate these mechanisms fully.

Case Studies

- Study on Antioxidant Properties : A study published in the International Journal of Current Microbiology and Applied Sciences assessed various derivatives of cyanoacrylamides for their antioxidant capabilities. Results indicated that compounds with electron-donating groups like methoxy exhibited superior activity compared to their counterparts lacking such groups .

- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial efficacy of substituted benzoate derivatives against clinical isolates. The study found that this compound showed comparable results to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

ethyl 3-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-3-26-20(24)15-5-4-6-17(12-15)22-19(23)16(13-21)11-14-7-9-18(25-2)10-8-14/h4-12H,3H2,1-2H3,(H,22,23)/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHWHAHJMFRXLI-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.